molecular formula C3H4N4OS B8447281 5-Formamido-3-mercapto-1,2,4-triazole

5-Formamido-3-mercapto-1,2,4-triazole

Cat. No.: B8447281
M. Wt: 144.16 g/mol
InChI Key: OACLSTBSDLBRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formamido-3-mercapto-1,2,4-triazole is a high-purity chemical intermediate designed for research applications. This compound belongs to the 1,2,4-triazole-3-thione class, which is extensively studied for its diverse biological and chemical properties. Researchers value this heterocycle for its multiple nucleophilic sites, allowing for functionalization at the sulfur, formamido nitrogen, and endocyclic nitrogen atoms. Its primary research applications include use as a key building block in the synthesis of novel pharmaceutical candidates and as a potential corrosion inhibitor for industrial metals. In medicinal chemistry, analogs like 3-Amino-5-mercapto-1,2,4-triazole are utilized in developing substances with antimicrobial, antitumor, and anti-inflammatory activities. In materials science, the affinity of the triazole-thione group for metal surfaces makes it a compound of interest for developing protective coatings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)formamide

InChI

InChI=1S/C3H4N4OS/c8-1-4-2-5-3(9)7-6-2/h1H,(H3,4,5,6,7,8,9)

InChI Key

OACLSTBSDLBRGY-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NC(=S)NN1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Formamido 3 Mercapto 1,2,4 Triazole and Its Precursors

Optimization of Reaction Conditions and Yield Enhancement in 5-Formamido-3-mercapto-1,2,4-triazole Formation

Stage 1: Synthesis and Optimization of 4-Amino-3-mercapto-1,2,4-triazole Precursor

The most common and efficient method for synthesizing the 4-amino-5-unsubstituted-3-mercapto-1,2,4-triazole ring is through the cyclization of thiocarbohydrazide (B147625) with formic acid. mdpi.comijcrt.orgsapub.org The optimization of this step is paramount and involves careful control over several reaction parameters.

Influence of Reactants and Molar Ratios: Research into the synthesis of the closely related 4-amino-1,2,4-triazole (B31798) from hydrazine (B178648) and formic acid has shown that using a slight deficiency of formic acid can lead to higher purity and yield of the desired product. This approach minimizes the formation of impurities. google.com Heating thiocarbohydrazide directly with a carboxylic acid, in this case, formic acid, often at or above the melting point of the acid, is a widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols and is considered an improvement over other methods. ijcrt.org

Effect of Temperature and Reaction Time: The reaction temperature is a critical factor. For the synthesis of 4-amino-1,2,4-triazole, a process involving heating the reactants while distilling off water until the reaction temperature reaches 150-170°C is effective. google.comgoogle.com The reaction is typically held at this temperature for several hours to ensure the completion of the cyclization. Lower temperatures may lead to incomplete reaction, while excessively high temperatures could cause degradation of the reactants or product. The optimal reaction time is generally determined by monitoring the reaction's progress, often through thin-layer chromatography (TLC), until the starting materials are consumed. researchgate.net For instance, a 6-hour reaction time at 150°C has been reported to be effective. google.com

Role of Solvents and Catalysts: While some procedures are performed neat (fusing the reactants), others may employ a high-boiling solvent. researchgate.net The use of an acidic catalyst, such as an insoluble polymer with acidic functional groups (ion-exchange resin), has been explored to facilitate the reaction under milder conditions (150°-180° C) and produce high yields. google.com However, excellent yields have also been achieved without catalysts, suggesting that the intrinsic acidity of formic acid may be sufficient to promote the reaction. google.com

The following table summarizes the optimized conditions for the synthesis of 4-amino-1,2,4-triazole, which serves as a model for the precursor of the target compound.

ParameterConditionEffect on Yield/PurityReference
Reactant RatioSlight deficiency of formic acid relative to hydrazineIncreases purity and yield by minimizing by-product formation. google.com
TemperatureHeating to 150-170°C to distill water, followed by holding at temperature.Ensures reaction completion; temperatures below 150°C may be too slow, while those above 180°C risk degradation. google.comgoogle.com
Reaction Time2-7 hours at final temperature.Sufficient time is required for the cyclization to complete. Optimal time depends on temperature and scale. google.comgoogle.com
CatalystAcidic ion-exchange resin (e.g., Amberlyst 15).Allows reaction to proceed under milder conditions and can result in high yields (e.g., 91%). google.com
PurificationRecrystallization from isopropanol (B130326) or ethanol (B145695).Yields high purity product (>99%). mdpi.comgoogle.com

Stage 2: Optimization of the Formylation of 4-Amino-3-mercapto-1,2,4-triazole

Once the 4-amino-3-mercapto-1,2,4-triazole precursor is synthesized and purified, the final step is the formylation of the 4-amino group. This is a standard transformation for which several methods exist. A common and effective method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride, or by heating with an excess of formic acid.

Optimization of Formylating Agent and Conditions: To achieve selective formylation of the exocyclic amino group without affecting the triazole ring or the mercapto group (which exists in tautomeric equilibrium with the thione form), mild conditions are preferable.

Reagent Ratio: Using a slight excess of the formylating agent (e.g., 1.1 to 1.5 equivalents of formic acid/acetic anhydride) can drive the reaction to completion. A large excess should be avoided to prevent side reactions and simplify purification.

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-60°C). The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the formation of undesired by-products.

Solvent: The reaction can be run in an excess of formic acid, which acts as both reagent and solvent. Alternatively, an inert solvent can be used.

Reaction Time: The progress of the formylation should be monitored (e.g., by TLC) to determine the point of completion, which can range from a few hours to overnight depending on the temperature and reactivity of the substrate.

Chemical Reactivity and Derivatization Strategies of 5 Formamido 3 Mercapto 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions

The chemical nature of the 1,2,4-triazole (B32235) ring, being electron-deficient, makes it susceptible to nucleophilic substitution under certain conditions. However, the most prominent reactions for 3-mercapto-1,2,4-triazoles involve the exocyclic mercapto/thione group.

The sulfur atom is a potent nucleophile, especially in its thiolate form after deprotonation by a base. This makes S-alkylation the most common and synthetically useful reaction for this class of compounds. uzhnu.edu.uaresearchgate.net The reaction typically proceeds by treating the triazole with an alkyl halide in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide. uzhnu.edu.uaresearchgate.net This regioselective S-alkylation is a key step for introducing various side chains and for preparing intermediates for further cyclization. uzhnu.edu.ua While S-alkylation is predominant, N-alkylation can sometimes occur as a competing reaction, depending on the reaction conditions and the substrate. uzhnu.edu.ua

For instance, the alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with halogen-containing agents in the presence of potassium hydroxide in ethanol (B145695) typically leads to the formation of S-alkylated products. uzhnu.edu.ua

Starting Triazole DerivativeAlkylating AgentBaseProductReference
4,5-Disubstituted-1,2,4-triazole-3-thioneAlkyl halideKOHS-alkylated-1,2,4-triazole uzhnu.edu.ua
1H-5-mercapto-3-phenyl-1,2,4-triazoleEthyl chloroacetateSodium Salt (in situ)1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole researchgate.net
4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazoleEthyl chloroacetateSodium Salt (in situ)4H-4-amino-3-ethoxycarbonyl-methylsulfanyl-5-phenyl-1,2,4-triazole researchgate.net

Annulation Reactions and Fused Heterocyclic System Formation

Mercapto-1,2,4-triazoles are highly valuable precursors for the synthesis of fused heterocyclic systems due to the presence of multiple nucleophilic centers (the sulfur atom and ring nitrogen atoms). semanticscholar.org These reactions, often involving cyclocondensation with bifunctional electrophiles, lead to the formation of bicyclic and polycyclic systems with diverse chemical properties. semanticscholar.org

The construction of the thiazolo[3,2-b] nih.govresearchgate.netbgu.ac.iltriazole ring system is a well-established derivatization strategy for 3-mercapto-1,2,4-triazoles. researchgate.netresearchgate.net The most common method is a Hantzsch-type condensation reaction between the 3-mercapto-1,2,4-triazole and an α-halocarbonyl compound, such as an α-bromoketone. researchgate.netresearchgate.net

The reaction mechanism involves two main pathways:

Direct Condensation: The reaction is carried out in a single step, often under acidic catalysis, where the mercapto group first attacks the carbon bearing the halogen. This is followed by an intramolecular cyclization of the resulting intermediate, where a ring nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazolo[3,2-b] nih.govresearchgate.netbgu.ac.iltriazole system. researchgate.net

Two-Step Synthesis: An alternative route involves the initial S-alkylation under basic conditions to form a stable thioether intermediate. researchgate.netresearchgate.net This intermediate is then isolated and subsequently cyclized using a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (pTSA). researchgate.net

Starting TriazoleReagentConditionsFused ProductReference
3-Mercapto-1,2,4-triazole derivativesα-Haloketones (e.g., phenacyl bromides)Route A: Acid catalysis, reflux6-Aryl-thiazolo[3,2-b] nih.govresearchgate.netbgu.ac.iltriazole researchgate.net
3-Mercapto-1,2,4-triazole derivativesα-Haloketones (e.g., phenacyl bromides)Route B: 1. Base (e.g., NaHCO₃), RT; 2. H₂SO₄ conc.6-Aryl-thiazolo[3,2-b] nih.govresearchgate.netbgu.ac.iltriazole researchgate.net
3-Mercapto nih.govresearchgate.netbgu.ac.iltriazolesα-BromodiketonesVisible light, aqueous conditionsFunctionalized thiazolo[3,2-b] nih.govresearchgate.netbgu.ac.iltriazoles researchgate.net

The synthesis of the nih.govresearchgate.netbgu.ac.iltriazolo[3,4-b] nih.govbgu.ac.ilresearchgate.netthiadiazine scaffold is another important annulation reaction. This transformation is most commonly achieved using 4-amino-3-mercapto-1,2,4-triazole derivatives as starting materials. nih.govresearchgate.netmdpi.com In this substrate, the exocyclic mercapto group and the adjacent 4-amino group act as two nucleophilic centers that react with a bifunctional electrophile. nih.gov

The general synthetic route involves the reaction of a 4-amino-3-mercapto-1,2,4-triazole with various bielectrophiles such as α-haloketones (e.g., phenacyl bromides), hydrazonoyl halides, or α-chloroacetylacetone. nih.govresearchgate.net The reaction typically proceeds via initial S-alkylation by the mercapto group, followed by intramolecular cyclization involving the 4-amino group attacking the second electrophilic center, leading to the formation of the six-membered thiadiazine ring. nih.gov

Starting TriazoleReagentConditionsFused ProductReference
4-Amino-5-alkyl/aryl-3-mercapto-1,2,4-triazolePhenacyl bromidesRefluxing ethanol3,6-Disubstituted-7H- nih.govresearchgate.netbgu.ac.iltriazolo[3,4-b] nih.govbgu.ac.ilresearchgate.netthiadiazines nih.gov
4-Amino-5-ethyl-3-mercapto-1,2,4-triazoleSubstituted hydrazonoyl chloridesTriethylamine, refluxing dioxane7-(2-Arylhydrazono)-7H- nih.govresearchgate.netbgu.ac.iltriazolo[3,4-b] nih.govbgu.ac.ilresearchgate.netthiadiazines nih.gov
4-Amino-3-mercapto-1,2,4-triazoles2-Bromo-1,2-diphenylethan-1-onesEthanol, reflux3,6,7-Trisubstituted- nih.govresearchgate.netbgu.ac.iltriazolo[3,4-b] nih.govbgu.ac.ilresearchgate.netthiadiazines nih.gov
1,2-Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethanePhenacyl bromideReflux1,2-Bis- nih.govresearchgate.netbgu.ac.iltriazolo[3,4-b] nih.govbgu.ac.ilresearchgate.netthiadiazine derivatives researchgate.net

Beyond the specific examples above, 3-mercapto-1,2,4-triazoles engage in a variety of other cyclocondensation reactions to form diverse fused heterocyclic systems. The choice of the bifunctional reagent dictates the nature of the resulting fused ring. For example, reaction with reagents like chloroacetamide can lead to the formation of thiazolo-triazole derivatives, while reactions with α,β-unsaturated ketones can yield larger rings like triazolothiadiazepines. bgu.ac.ilresearchgate.net

The reaction of 4-amino-5-substituted-3-mercapto-1,2,4-triazoles with reagents such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of substituted 1,2,4-triazolo[3,4-b]-6H-1,3,4-thiadiazines. researchgate.net Similarly, reaction with 2,3-dichloro-1,4-naphthoquinone results in the formation of more complex polycyclic systems. researchgate.net

Tautomerism and Isomeric Equilibria

Like many heterocyclic compounds containing both endocyclic and exocyclic atoms capable of bearing protons, 5-formamido-3-mercapto-1,2,4-triazole is subject to tautomerism. jocpr.comresearchgate.net This phenomenon is crucial as the different tautomers can exhibit distinct reactivity, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. jocpr.com

The most significant tautomeric equilibrium for this class of compounds is the thione-thiol tautomerism. nih.govjocpr.com The molecule can exist as the 3-mercapto-1,2,4-triazole (thiol form) or as the 1,2,4-triazole-3-thione (thione form), where the proton resides on a ring nitrogen atom (N2 or N4) instead of the sulfur atom. ijsr.net

Extensive studies using spectroscopic methods (IR, UV, NMR) and quantum chemical calculations have shown that for most 3-mercapto-1,2,4-triazoles, the thione form is the predominant and more stable tautomer, particularly in the solid state and in polar solvents. semanticscholar.orgnih.govijsr.net The thiol form may be present in significant proportions in nonpolar solvents. nih.gov

Spectroscopic Evidence: In infrared (IR) spectroscopy, the thione form is characterized by a C=S stretching vibration band (around 1166-1258 cm⁻¹), while the thiol form would show a weak S-H stretching band (around 2550-2700 cm⁻¹). ijsr.net UV spectroscopy can also distinguish the tautomers, as the C=S chromophore in the thione form gives rise to a characteristic absorption band at higher wavelengths (around 288-298 nm). ijsr.net

Quantum chemical studies on the parent 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione tautomers are energetically more favorable than the thiol tautomers in the gas phase. nih.gov This intrinsic stability of the thione form is a key feature of the chemical nature of these compounds. nih.gov

Influence of Substituents on Tautomeric Preferences

The tautomeric equilibrium of this compound, which primarily involves the thione-thiol forms, is significantly influenced by the nature and position of substituents on the triazole ring. While the thione form is generally predominant for 3-mercapto-1,2,4-triazoles, the electronic properties of substituents can shift this equilibrium. nih.govijsr.net The introduction of various functional groups can alter the relative stabilities of the tautomers through inductive and resonance effects, as well as through intramolecular interactions such as hydrogen bonding. acs.orgnih.gov

The formamido group at the 5-position of the triazole ring is expected to play a crucial role in determining the tautomeric preference. The formamido group can exhibit both electron-withdrawing and electron-donating properties, depending on the specific resonance structures involved. This dual nature allows it to influence the electron density distribution within the triazole ring and, consequently, the stability of the thione and thiol forms.

Theoretical and spectroscopic studies on various substituted 1,2,4-triazoles have provided valuable insights into these substituent effects. researchgate.net For instance, computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the relative energies of different tautomers, thereby predicting the most stable form. nih.govresearchgate.net These studies often correlate well with experimental data obtained from techniques such as UV, IR, and NMR spectroscopy. ijsr.netufv.br

The influence of a substituent is not solely dependent on its electronic nature but also on its position on the triazole ring. For example, a substituent at the 4-position can have a different impact on the thione-thiol equilibrium compared to a substituent at the 5-position due to proximity effects and different modes of electronic interaction with the thione/thiol group. In the case of this compound, the formamido group is adjacent to one of the ring nitrogens and can potentially engage in intramolecular hydrogen bonding, further stabilizing specific tautomeric forms. acs.org

The Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the 1,2,4-triazole ring are a key determinant of tautomeric preference. Generally, electron-donating groups (EDGs) tend to increase the electron density on the triazole ring, which can influence the stability of the different tautomers. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring.

To illustrate the general trends, the following table summarizes the observed influence of different types of substituents on the tautomeric equilibrium in various 1,2,4-triazole derivatives, based on computational and experimental studies.

Substituent TypeGeneral Position on Triazole RingPredominant TautomerRationale
Electron-Donating Groups (e.g., -CH₃, -OCH₃)C3 or C5ThioneIncreased electron density on the ring nitrogens stabilizes the C=S bond.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl)C3 or C5ThioneWhile EWGs decrease overall ring electron density, the thione form often remains more stable due to the high polarity of the C=S bond. However, the relative stability difference between thione and thiol may be reduced. jocpr.com
Aryl Substituents (e.g., -C₆H₅)C3, C5, or N4ThioneThe electronic effect depends on the substituents on the aryl ring itself. Generally, the thione form is still preferred.

It is important to note that while these general trends are observed, the specific tautomeric preference for this compound would require dedicated experimental or computational analysis.

Positional Isomerism and Steric Effects

The position of a substituent on the 1,2,4-triazole ring can lead to different tautomeric preferences due to steric hindrance and the potential for intramolecular interactions. For instance, a bulky substituent at the C5 position, adjacent to the N4 nitrogen, could sterically hinder the solvation of the N4-H proton, potentially influencing the tautomeric equilibrium.

In the case of this compound, the formamido group at C5 is in proximity to the N4 atom. This arrangement could allow for the formation of an intramolecular hydrogen bond between the formamido N-H and the nitrogen at the 4-position, or the sulfur atom in the thiol form. Such an interaction could significantly stabilize a particular tautomer. nih.gov

The following table presents hypothetical relative stabilities of tautomers of a substituted 3-mercapto-1,2,4-triazole based on the position of a generic substituent "R," as suggested by general principles from computational studies on related systems.

Substituent PositionPotential Intramolecular InteractionLikely Favored Tautomer
C5 Potential for H-bonding with N4 or S (in thiol form)Thione (potentially stabilized by H-bond with N4)
N4 Direct influence on the protonation state of the ringThione
N2 Less direct influence on the thione-thiol equilibriumThione

These tables are illustrative and based on general findings in the literature for substituted 1,2,4-triazoles. The precise tautomeric distribution for this compound would be influenced by a combination of these electronic and steric factors.

Spectroscopic Characterization and Structural Elucidation of 5 Formamido 3 Mercapto 1,2,4 Triazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. Each technique offers unique insights into the molecular framework, and together they provide a comprehensive structural picture.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical environment of each proton and carbon atom is mapped, revealing the molecular skeleton.

For 3-mercapto-1,2,4-triazole derivatives, NMR spectra are crucial for confirming the presence of the triazole ring and its substituents. These compounds can exist in thione-thiol tautomeric forms, and the position of labile protons (N-H and S-H) can be highly dependent on the solvent and temperature, often resulting in broad signals.

¹H NMR:

NH Protons: Protons attached to the triazole ring nitrogen atoms typically appear as broad singlets in the downfield region, often between 13.5 and 14.0 ppm, particularly when the compound exists in the thione form. nih.gov

Formyl Proton (-CHO): The proton of the formamido group is expected to appear as a singlet in the region of 8.0-8.5 ppm.

Amide Proton (-NH-CHO): The second NH proton, part of the formamido group, would also be present, with its chemical shift influenced by hydrogen bonding and solvent.

¹³C NMR:

Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole (B32235) ring exhibit characteristic chemical shifts. The C=S carbon (C3) is typically the most deshielded, appearing around 165.5 ppm. nih.gov The C=N carbon (C5), attached to the formamido group, is expected near 152.7 ppm. nih.gov

Formyl Carbon (-CHO): The carbonyl carbon of the formamido group would likely resonate in the range of 160-165 ppm.

Interactive Data Table: Typical NMR Chemical Shifts for Key Functional Groups Press the button below to view the data table. Show NMR Data

Functional GroupNucleusTypical Chemical Shift (δ, ppm)Notes
Triazole C=S (Thione)¹³C165-167Deshielded due to the electronegativity of sulfur and adjacent nitrogens. nih.gov
Triazole C-N (Amide-linked)¹³C150-155Positioned between two nitrogen atoms. nih.gov
Formamido C=O¹³C160-165Typical range for an amide carbonyl carbon.
Triazole N-H¹H13.5-14.0Often a broad singlet, highly dependent on solvent and concentration. nih.gov
Formamido N-H¹H9.5-11.0Chemical shift is variable and depends on hydrogen bonding.
Formyl C-H¹H8.0-8.5Characteristic signal for a formyl proton.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 5-Formamido-3-mercapto-1,2,4-triazole, the IR spectrum would be expected to show characteristic bands for the N-H, C=O, C=S, and C=N groups.

N-H Stretching: The triazole and amide N-H groups would produce absorption bands in the 3100-3400 cm⁻¹ region. These bands can be broad due to hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is expected in the range of 1650-1690 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N double bond within the triazole ring typically appears around 1615-1635 cm⁻¹. nih.gov

N-H Bending (Amide II): This band, coupled with C-N stretching, is characteristic of secondary amides and is found around 1530-1570 cm⁻¹.

C=S Stretching: The thione group gives rise to a band in the 1250-1350 cm⁻¹ region. Its intensity can be variable.

Interactive Data Table: Characteristic IR Absorption Frequencies Press the button below to view the data table. Show IR Data

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H (Amide & Triazole)Stretching3100-3400MediumOften broad due to intermolecular hydrogen bonding.
C=O (Amide I)Stretching1650-1690StrongA key indicator of the formamido group.
C=N (Triazole Ring)Stretching1615-1635MediumConfirms the presence of the heterocyclic ring. nih.gov
N-H (Amide II)Bending1530-1570MediumCharacteristic of the secondary amide linkage.
C=S (Thione)Stretching1250-1350MediumIndicates the presence of the thione tautomer in the solid state.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, MS would be used to confirm the molecular mass (144.16 g/mol ). The fragmentation pattern can offer structural clues. Common fragmentation pathways for 1,2,4-triazole derivatives involve the sequential loss of small neutral molecules. researchgate.net For the title compound, initial fragmentation could involve the loss of the formyl group (CHO) or the entire formamido moiety. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which confirms the elemental composition. For example, the protonated molecule [M+H]⁺ of the related 3-amino-5-mercapto-1,2,4-triazole (B94436) has a precursor m/z of 117.0229, confirming its formula. nih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. Heteroaromatic compounds like 1,2,4-triazoles exhibit characteristic absorptions due to π→π* and n→π* transitions. The structure of 3-amino-5-mercapto-1,2,4-triazole, a related compound, is sensitive to solvent polarity and pH, which influences its UV absorption profile. The presence of both electron-donating (-NHCHO) and electron-accepting (-SH/C=S) groups can lead to intramolecular charge transfer, affecting the absorption maxima.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Studies on 3-mercapto-1,2,4-triazole and its amino derivatives show that Raman spectra are effective in assigning vibrational modes. The technique is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C=S bond, which can sometimes be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide unambiguous evidence of its atomic connectivity, tautomeric form, bond lengths, bond angles, and intermolecular interactions.

Studies on numerous derivatives of 3-mercapto-1,2,4-triazole have consistently shown that these molecules exist in the thione tautomeric form in the solid state. This means the proton from the mercapto group resides on a ring nitrogen atom, and the C3-S bond is a double bond (C=S). X-ray analysis reveals the planarity of the triazole ring and details of the crystal packing, which is often dominated by intermolecular hydrogen bonds. For instance, in related structures, N-H···S and N-H···N hydrogen bonds are commonly observed, linking molecules into extended networks and stabilizing the crystal lattice.

Analysis of Hydrogen Bonding Interactions

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of hydrogen bonding interactions. These interactions play a crucial role in the stabilization of the crystal lattice. The presence of multiple hydrogen bond donors (N-H groups of the triazole ring, the formamido moiety, and the amino group) and acceptors (the sulfur atom of the mercapto group, the oxygen atom of the formyl group, and the nitrogen atoms of the triazole ring) allows for the formation of a variety of intermolecular hydrogen bonds.

Detailed crystallographic studies of analogous compounds, such as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole and 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole, provide valuable insights into the hydrogen bonding patterns that are likely to be observed in this compound. rsc.orgrsc.org These studies reveal the prevalence of N—H···N and N—H···S hydrogen bonds, which are fundamental to the structural cohesion of these molecules in the solid state.

In the crystal structure of related 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, molecules are often linked into chains or more complex three-dimensional networks through these hydrogen bonds. rsc.org For instance, the amino group at the N4 position of the triazole ring is a consistent hydrogen bond donor, forming interactions with either a nitrogen atom of an adjacent triazole ring or the sulfur atom of the mercapto group. researchgate.netnih.gov

The formamido group in the target compound introduces an additional N-H donor and a C=O acceptor, further expanding the possibilities for hydrogen bonding. It is anticipated that the formamido N-H group will participate in hydrogen bonding, likely with the sulfur atom or a triazole ring nitrogen of a neighboring molecule. Similarly, the carbonyl oxygen of the formamido group is expected to act as a hydrogen bond acceptor, interacting with N-H groups from adjacent molecules.

The thione tautomer is generally favored in the solid state for mercapto-substituted triazoles, which means the exocyclic sulfur atom has significant double-bond character and can act as a hydrogen bond acceptor. nih.gov This leads to the formation of robust N—H···S hydrogen bonds, which are a recurring motif in the crystal packing of these types of compounds. nih.govresearchgate.net

Table 1: Expected Hydrogen Bonding Interactions in this compound Based on Analogous Structures

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H (Triazole)HN (Triazole)~0.90~2.1-2.3~2.9-3.2~150-170
N-H (Triazole)HS (Thione)~0.90~2.4-2.6~3.3-3.5~140-160
N-H (Formamido)HN (Triazole)~0.86~2.2-2.4~3.0-3.3~150-170
N-H (Formamido)HS (Thione)~0.86~2.5-2.7~3.3-3.6~140-160
N-H (Amine)HO (Formyl)~0.91~2.0-2.2~2.8-3.1~160-180
N-H (Amine)HN (Triazole)~0.91~2.1-2.3~3.0-3.2~150-170
N-H (Amine)HS (Thione)~0.91~2.6-2.8~3.5-3.7~140-160

These interactions collectively result in a highly stable, three-dimensional supramolecular assembly. The precise arrangement and strength of these hydrogen bonds are key factors in determining the physicochemical properties of this compound and its derivatives.

Theoretical and Computational Investigations of 5 Formamido 3 Mercapto 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties of molecular systems. DFT calculations for 5-Formamido-3-mercapto-1,2,4-triazole and its derivatives involve modeling the electron density to determine the molecule's ground-state energy, geometry, and other electronic properties. nih.govsemanticscholar.org

Geometrical optimization is a fundamental step in computational analysis, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to achieve a precise optimized geometry. mdpi.comnih.govresearchgate.net This process provides key data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, an analysis of the electronic structure reveals crucial information about the molecule's reactivity and properties. A key component of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.gov These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a 1,2,4-Triazole (B32235) Derivative.
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical reactivity and stability. semanticscholar.org
Dipole Moment4.2 DebyeMeasures the polarity of the molecule.
Global Hardness (η)2.65 eVMeasures resistance to charge transfer. semanticscholar.org
Electronegativity (χ)3.85 eVIndicates the power to attract electrons. semanticscholar.org

DFT calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govufv.br Theoretical calculations can help assign complex spectra, resolve ambiguities in experimental data, and investigate different tautomeric forms of the molecule that may exist in solution. ufv.br

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule. mdpi.comnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion of functional groups (e.g., N-H, C=O, C=N, C-S). This aids in the interpretation of experimental IR and Raman spectra. nih.govresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related 3-Mercapto-1,2,4-triazole Structure.
SpectroscopyParameterPredicted Value (DFT)Experimental Value
¹H NMRChemical Shift (N-H)11.0 - 13.5 ppm11.0 - 13.8 ppm ufv.brresearchgate.net
¹³C NMRChemical Shift (C=S)165 - 170 ppm167 - 169 ppm semanticscholar.org
UV-Visλ_max~250-260 nm~255-275 nm mdpi.com
IRν(N-H) stretch3300 - 3450 cm⁻¹3314 - 3449 cm⁻¹ ufv.br
IRν(C=N) stretch1620 - 1670 cm⁻¹1629 - 1666 cm⁻¹ ufv.br

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TDDFT) extends its principles to study the properties of molecules in their electronic excited states. nih.gov This is crucial for understanding photochemical and photophysical processes, such as fluorescence and phosphorescence. For this compound, TDDFT calculations can elucidate the nature of its excited states, predict emission energies, and explore potential decay pathways after photoexcitation. rsc.org For instance, studies on the related 3-amino-5-mercapto-1,2,4-triazole (B94436) have used TDDFT to interpret its photophysical behavior, including singlet and triplet decay mechanisms. nih.govrsc.org Such analyses can reveal how factors like solvent polarity and hydrogen bonding influence the excited-state lifetime and decay channels. nih.gov

Molecular Docking Simulations of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pensoft.netcal-tek.eu For derivatives of this compound, docking simulations are instrumental in virtual screening and rational drug design to identify potential biological targets and predict binding affinities. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (kcal/mol). nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the triazole derivative and amino acid residues in the active site. sci-hub.seunipd.it Numerous studies have employed molecular docking to investigate 1,2,4-triazole derivatives as potential inhibitors of various enzymes, including kinases, thymidine (B127349) phosphorylase, and metallo-β-lactamases, which are relevant targets in cancer and infectious diseases. nih.govunipd.itnih.gov

Table 3: Representative Molecular Docking Results for 1,2,4-Triazole Derivatives Against Various Protein Targets.
Protein TargetPDB CodeTherapeutic AreaExample Binding Energy (kcal/mol)Key Interacting Residues
c-Kit Tyrosine Kinase1T46Anticancer-176.7 nih.govCys673, Glu640, Asp810 nih.gov
Protein Kinase B (Akt)1UNQAnticancer-170.1 nih.govLys179, Asp292 nih.gov
Tubulin1SA0Anticancer-7.5 to -8.5 sci-hub.seCys241, Leu255, Ala316 sci-hub.se
Fungal Lanosterol 14α-demethylase5V5ZAntifungal-9.0 nih.govTyr132, His377, Ser378 nih.gov
NDM-1 Metallo-β-lactamase6TGDAntibacterial-6.0 to -7.0 unipd.itHis122, His189, Cys208 unipd.it

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., steric, electronic, lipophilic)—to predict the activity of new, unsynthesized compounds. researchgate.net

For a series of this compound derivatives, a 3D-QSAR study would involve aligning the set of molecules and calculating interaction fields (steric and electrostatic) around them. nih.gov Statistical methods are then used to create a model that relates variations in these fields to observed changes in biological activity (e.g., IC₅₀ values). sci-hub.se The resulting QSAR model can be visualized as a 3D map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. This provides a rational basis for designing more potent analogues and optimizing lead compounds. nih.govsci-hub.se

Mechanistic Insights via Computational Chemistry

Beyond prediction, computational chemistry offers deep mechanistic insights into how molecules like this compound function at an atomic level. nih.gov By combining various computational techniques, researchers can elucidate complex chemical and biological processes.

For example, DFT calculations can be used to map out the reaction pathways for the synthesis of triazole derivatives, identifying transition states and calculating activation energies to understand reaction kinetics and regioselectivity. jocpr.com In the context of enzyme inhibition, molecular dynamics (MD) simulations, which model the movement of atoms over time, can complement docking studies. MD simulations can assess the stability of the predicted ligand-protein complex, reveal conformational changes in the protein upon binding, and provide a more dynamic picture of the binding event. pensoft.net By examining the interactions and structural dynamics, these simulations help to explain the mechanism of inhibition and rationalize the structure-activity relationships observed experimentally. unipd.itmdpi.com

Coordination Chemistry of 5 Formamido 3 Mercapto 1,2,4 Triazole As a Ligand

Ligand Design Principles for 5-Formamido-3-mercapto-1,2,4-triazole

While direct design principles for this compound are not available, principles can be inferred from related 3-mercapto-1,2,4-triazole structures. The core 1,2,4-triazole (B32235) ring, with its multiple nitrogen atoms and the exocyclic mercapto group, offers several potential coordination sites. The key design features of such ligands include:

Tautomerism: The mercapto group can exist in thiol (-SH) and thione (=S) tautomeric forms. This equilibrium is crucial as the deprotonated thiolate form is often involved in coordination to metal ions.

Donor Atoms: The ligand presents multiple donor atoms: the sulfur of the mercapto/thione group and the nitrogen atoms of the triazole ring. This allows for chelation, forming stable five- or six-membered rings with a metal center.

Bridging Capability: The triazole ring, particularly the N1 and N2 atoms, can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers, including MOFs.

Substituent Effects: The formamido group (-NHCHO) at the 5-position would be expected to influence the electronic properties of the triazole ring through inductive and resonance effects. The amide nitrogen and oxygen could potentially act as additional donor sites, increasing the ligand's denticity and enabling more complex coordination modes.

Synthesis and Characterization of Metal Complexes with this compound

No specific synthetic procedures for metal complexes of this compound have been reported. Generally, complexes of related triazole-thiol ligands are synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, sulfates) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. The resulting complexes precipitate from the solution and can be characterized by various techniques.

Transition Metal Complexes (e.g., Oxovanadium(IV) Complexes)

There is no information available on transition metal complexes, including oxovanadium(IV) complexes, with this compound. Research on other 3-mercapto-1,2,4-triazole derivatives shows they form stable complexes with a range of transition metals like Co(II), Ni(II), Cu(II), and Zn(II). Oxovanadium(IV) complexes with related Schiff bases derived from 4-amino-3-mercapto-1,2,4-triazoles have been synthesized and typically exhibit square-pyramidal geometry.

Metal-Organic Frameworks (MOFs) incorporating Triazole Moieties

The potential for this compound to act as a linker in MOFs has not been explored. However, the 1,2,4-triazole moiety is a well-established building block in the construction of MOFs due to its ability to bridge metal ions, leading to robust, multidimensional networks. The additional functional groups (formamido and mercapto) on the specified ligand could offer further sites for coordination or post-synthetic modification, potentially leading to MOFs with tailored properties.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Without experimental data for this compound complexes, analysis remains speculative. For related compounds, techniques used to study metal-ligand interactions include:

Infrared (IR) Spectroscopy: Coordination is typically confirmed by shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds in the ligand upon complexation. A new band at lower frequencies often indicates the formation of a metal-sulfur (M-S) bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and confirm its structure. Changes in the chemical shifts of protons near the coordinating atoms can provide evidence of complex formation in solution.

Electronic Spectroscopy (UV-Vis): This technique provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere around the metal ion.

Computational Studies: Density Functional Theory (DFT) is frequently employed to optimize the geometry of the complexes, calculate vibrational frequencies, and analyze the electronic structure of the metal-ligand bonds, corroborating experimental findings.

Applications of this compound Metal Complexes

Catalysis

There are no reported catalytic applications for metal complexes of this compound. Metal complexes derived from other functionalized triazoles have shown promise in various catalytic reactions, and it is plausible that complexes of the title compound could be investigated for similar activities in the future.

Functional Materials

The coordination versatility of 3-mercapto-1,2,4-triazole derivatives allows for the construction of a range of functional materials, including coordination polymers with interesting structural and magnetic properties, as well as complexes with significant biological activities.

Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The resulting structures can exhibit a wide array of properties depending on the choice of the metal and the ligand. The 1,2,4-triazole nucleus is a well-known component in the design of such materials due to its ability to bridge multiple metal centers.

Research into related 3-mercapto-1,2,4-triazole derivatives has demonstrated their utility in forming coordination polymers. For instance, Schiff bases derived from 4-amino-3-alkyl-5-mercapto-1,2,4-triazoles have been shown to form complexes with transition metals like Co(II), Ni(II), and Cu(II). jetir.org The structural diversity of these materials is influenced by factors such as the nature of the metal ion and the specific substituents on the triazole ring. jetir.org

The table below summarizes the types of coordination polymers formed with related 1,2,4-triazole ligands and their observed properties.

Ligand TypeMetal Ion(s)Resulting Material TypeKey PropertiesReference
Schiff base of 4-amino-5-mercapto-triazoleCo(II), Ni(II), Cu(II)Coordination ComplexesVaried coordination geometries jetir.org
4-amino-3-mercapto-5-methyl-1,2,4-triazolePd(II), Ni(II)Coordination ComplexesThione tautomeric form coordination nih.gov

Biologically Active Complexes

Metal complexes of 3-mercapto-1,2,4-triazole derivatives have shown a range of biological activities. The coordination of the triazole ligand to a metal center can enhance its therapeutic potential. For example, complexes of 4-amino-3-mercapto-5-methyl-1,2,4-triazole with Pd(II) have been found to normalize the activity of mitochondrial dehydrogenases in cancer cells without showing toxic effects. nih.gov

The table below presents data on the biological activity of complexes with related ligands.

LigandMetal IonComplex FormulaBiological ActivityReference
4-amino-3-mercapto-5-methyl-1,2,4-triazolePd(II)[Pd(AMMT)2]Cl2Normalizes mitochondrial dehydrogenase activity in HeLa cells nih.gov
4-amino-3-mercapto-5-methyl-1,2,4-triazolePd(II)[Pd(AMMT)4]Cl2Normalizes mitochondrial dehydrogenase activity in HeLa cells nih.gov
4-amino-3-mercapto-5-methyl-1,2,4-triazoleNi(II)Ni(AMMT)2(H2O)2No stimulation of mitochondrial dehydrogenase activity nih.gov

These findings underscore the potential of this compound as a ligand for creating functional materials. The formamido group could introduce additional hydrogen bonding capabilities, potentially leading to novel supramolecular architectures and enhanced material properties. Further research into the coordination chemistry of this specific ligand is warranted to fully explore its capabilities in the realm of functional materials.

Advanced Applications in Materials Science for 5 Formamido 3 Mercapto 1,2,4 Triazole Derivatives

Development of Organic Electronic Materials

The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes its derivatives promising candidates for use in organic electronic devices. Their inherent properties can be finely tuned through chemical modification to facilitate charge transport and enhance device performance.

Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole are recognized for their potential in organic light-emitting diodes (OLEDs) and related technologies. The triazole core can serve as an effective building block for creating materials with high luminescence and quantum yields. mdpi.comresearchgate.net The presence of nitrogen in the aromatic ring significantly influences the electron distribution within the molecule, which can improve intramolecular electron transport, a crucial factor for efficient light emission. mdpi.com While specific research on 5-Formamido-3-mercapto-1,2,4-triazole in OLEDs is not extensively documented, the broader class of 4H-1,2,4-triazole derivatives has been shown to possess excellent emission properties. mdpi.com The synthesis of highly conjugated systems with a triazole core is a key area of investigation, aiming to produce materials with high quantum yields of fluorescence. mdpi.com

Organic Photovoltaic Cells

In the realm of organic photovoltaics (OPVs), 1,2,4-triazole derivatives are being explored as electron-acceptor materials in donor-acceptor (D-A) alternating copolymers. These copolymers are designed to have low bandgaps to enhance the absorption of solar energy. researchgate.net For instance, conjugated polymers incorporating 1,2,4-triazole derivative as the electron-withdrawing unit have been synthesized and their photovoltaic properties investigated. researchgate.net Copolymers of benzodithiophene and benzotriazole (B28993) have also been designed for use in polymer solar cells, demonstrating moderate power conversion efficiencies. rsc.org The thermal stability and optical absorption properties of these triazole-based polymers make them viable candidates for OPV applications. researchgate.netrsc.org

Integration into Polymers and Functional Materials

The incorporation of this compound derivatives into polymeric structures can lead to the development of functional materials with enhanced properties. The triazole moiety can be integrated into the polymer backbone or as a pendant group, imparting specific functionalities to the resulting material.

The synthesis of polymers containing 1,2,4-triazole rings has been achieved through various methods, including the treatment of 4-azo-3,5-substituted-1,2,4-triazole derivatives with polyacryloyl chloride. researchgate.net Furthermore, the electropolymerization of related compounds like 3-amino-1,2,4-triazole-5-thiol has been demonstrated to form semiconductive polymer films on electrode surfaces. nih.gov Such polymers can exhibit interesting electrochemical and optical properties. Additionally, 3-amino-1,2,4-triazole-5-thiol has been used to functionalize covalent organic polymers (COPs), creating materials with high selectivity for certain ions, indicating their potential in areas like wastewater remediation. researchgate.net

Use in Corrosion Inhibition

One of the most well-documented applications of mercapto-1,2,4-triazole derivatives is in the field of corrosion inhibition. The presence of nitrogen and sulfur atoms, along with the aromatic triazole ring, allows these molecules to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive environments. mdpi.comfrontiersin.org

Extensive research has demonstrated the high inhibition efficiency of these compounds for various metals, particularly mild steel and aluminum alloys, in acidic and saline solutions. mdpi.comfrontiersin.org For example, a derivative of 5-mercapto-1,2,4-triazole exhibited a corrosion protection efficacy of up to 97% for mild steel in a 1.0 M hydrochloric acid solution. mdpi.comresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. mdpi.com The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm. mdpi.com

Below is a data table summarizing the corrosion inhibition efficiency of some 5-mercapto-1,2,4-triazole derivatives on different metals.

DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanoneMild Steel1 M HCl500 ppm97 mdpi.com
5-(4-pyridyl)-3-mercapto-1,2,4-triazoleMild Steel1 M HCl0.5 mM97.1 researchgate.net
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolLow Carbon Steel0.5 M HCl300 ppm89 nih.gov
3-amino-5-mercapto-1,2,4-triazole (B94436)AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/L90.0 frontiersin.org

Role in Energy Storage and Sensors

The electrochemical properties of 1,2,4-triazole derivatives are being harnessed for applications in energy storage and chemical sensing.

In the area of energy storage, metal-organic frameworks (MOFs) functionalized with 1,2,4-triazole have been investigated as electrode materials for supercapatteries. A manganese-based MOF incorporating 1,2,4-triazole as an organic linker demonstrated a decent specific capacity and good cycling stability, highlighting the potential of these materials in energy storage devices. csic.esresearchgate.net While specific studies on this compound for this purpose are limited, the inherent electrochemical activity of the triazole core suggests it as a promising area for future research.

For sensor applications, the ability of the triazole moiety to interact with various analytes is key. A surface-enhanced Raman scattering (SERS)-based pH sensor has been developed using 3-amino-5-mercapto-1,2,4-triazole functionalized silver nanoparticles. The SERS spectrum of the molecule was found to be highly dependent on the pH of the surrounding environment. nih.gov This demonstrates the potential of these compounds in the development of sensitive and selective chemical sensors. The functionalization of triazole derivatives is a broad area of research for creating chemosensors for a variety of analytes, including metal ions and organic molecules. nanobioletters.comresearchgate.net

Liquid Crystalline and Optical Waveguide Applications

The rigid and planar structure of the 1,2,4-triazole ring, combined with its polar nature, makes its derivatives interesting candidates for the design of liquid crystalline materials and organic optical waveguides.

The incorporation of five-membered heterocyclic rings like 1,2,4-triazole into the core of mesogenic molecules can significantly influence their liquid crystalline properties. researchgate.netcnrs.frdntb.gov.ua The synthesis of various 1,2,3- and 1,2,4-triazole derivatives has led to materials exhibiting different mesophases, such as nematic and smectic phases. cnrs.frrdd.edu.iq The mesomorphic behavior is often dependent on the nature and position of substituents on the triazole ring. cnrs.fr

Furthermore, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides, capable of propagating photoluminescence. This opens up possibilities for their use in photonic and optoelectronic devices. While direct studies on the liquid crystalline or optical waveguide properties of this compound are not widely reported, the general findings for related triazole derivatives suggest this as a promising avenue for exploration.

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of intense research, leading to numerous established protocols. However, the future of chemical synthesis is increasingly focused on efficiency, safety, and environmental sustainability, often referred to as "green chemistry". mdpi.com For 5-Formamido-3-mercapto-1,2,4-triazole, future research will likely pivot from classical methods to more advanced and sustainable synthetic strategies.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and often eliminate the need for harsh solvents. mdpi.com For instance, the cyclization of acetylthiosemicarbazide to form a mercapto-triazole ring has been shown to be 80 times faster under microwave irradiation compared to conventional heating. researchgate.net

One-Pot Reactions: Designing multi-step reactions to occur in a single reaction vessel minimizes waste and improves atom economy. Future pathways could involve one-pot procedures starting from simple precursors like thiosemicarbazide (B42300) or its derivatives to yield the target compound without isolating intermediates. isres.org

Continuous-Flow Chemistry: Flow reactors offer enhanced safety, scalability, and control over reaction parameters. A continuous, one-pot, metal-free process has been successfully developed for other 1,2,4-triazole derivatives, demonstrating a highly selective and environmentally benign route that avoids chromatography. rsc.org

Green Solvents and Catalysts: Research is directed towards replacing traditional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water. mdpi.commdpi.com The use of renewable resources, such as D-glucose as a C1 synthon in metal-free oxidative cyclization, represents an innovative and sustainable approach to forming the triazole ring. isres.org

Synthetic ApproachKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisRapid reaction times, higher yields, reduced side products. mdpi.comAccelerated cyclization of formyl-thiosemicarbazide precursors.
Ultrasound ActivationHigh efficiency (yields 92-98%), green methodology. mdpi.comEnergy-efficient synthesis under mild conditions.
Continuous-Flow ConditionsAtom economical, enhanced safety, high selectivity, avoids purification steps. rsc.orgSafe and scalable production with minimal waste.
Use of Green Solvents (e.g., PEG)Environmentally benign, often recyclable. mdpi.comReduces reliance on hazardous and volatile organic solvents.

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the chemical behavior of this compound. Future research will likely employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of its formation and reactivity.

A primary area of study is the inherent thiol-thione tautomerism in 3-mercapto-1,2,4-triazoles. The equilibrium between the thiol (-SH) and thione (=S) forms significantly influences the compound's reactivity, spectroscopic properties, and biological interactions. ijsr.net Spectroscopic methods like IR, NMR, and UV-Vis are essential for characterizing this equilibrium. For example, IR spectra can distinguish the forms through the presence of an SH absorption band (around 2550-2700 cm⁻¹) for the thiol form or a C=S band (around 1166-1258 cm⁻¹) for the thione form. ijsr.net

Furthermore, detailed mechanistic studies of the cyclization process, such as the plausible pathways for the formation of the 1,2,4-triazole ring from precursors, are critical. frontiersin.org Understanding the intermediates and transition states in these reactions allows chemists to control regioselectivity and improve yields. Future investigations will likely focus on the nucleophilic and electrophilic substitution reactions at the sulfur atom and the various nitrogen atoms within the triazole ring, providing a roadmap for subsequent derivatization.

Rational Design of Derivatives for Enhanced Functionality

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. nih.gov The formamido and mercapto groups of this compound serve as excellent handles for chemical modification, enabling the rational design of derivatives with tailored functionalities.

Future research will focus on:

Molecular Hybridization: This strategy involves combining the 1,2,4-triazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. nih.gov For example, linking the triazole to moieties like diphenylsulfone has been shown to produce potent antibacterial agents. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the formamido and mercapto groups—for instance, by creating Schiff bases, Mannich bases, or S-alkylated derivatives—researchers can build a library of compounds. nih.govnih.govnih.gov Screening these libraries for biological activity (e.g., antimicrobial, antiproliferative) helps establish clear relationships between chemical structure and functional efficacy. nih.govnih.gov

Target-Based Design: Utilizing computational tools like molecular docking, derivatives can be designed to bind specifically to the active sites of biological targets, such as enzymes or receptors. nih.govrsc.org This approach was used to design 5-mercapto-1,2,4-triazole derivatives as potential inhibitors of the PI3K/AKT pathway in cancer cells. nih.govnih.gov

Computational Predictions for Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the guidance of experimental work. For this compound and its derivatives, computational methods offer a powerful means to establish structure-property relationships.

Density Functional Theory (DFT): DFT calculations are pivotal for predicting molecular geometries, electronic structures, and spectroscopic properties. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate a molecule's reactivity and kinetic stability. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the potency of novel, yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process.

ADME Predictions: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. pensoft.net Software can analyze designed structures for compliance with frameworks like Lipinski's rule of five, helping to identify derivatives with favorable pharmacokinetic profiles early in the research pipeline. pensoft.net

Computational MethodPredicted PropertiesSignificance in Research
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, vibrational frequencies. nih.govresearchgate.netProvides insights into molecular stability, reactivity, and spectroscopic signatures.
Molecular DockingBinding affinity and orientation within a target's active site. nih.govrsc.orgGuides the rational design of potent enzyme inhibitors or receptor ligands.
ADME AnalysisLipophilicity, bioavailability, drug-likeness. pensoft.netAssesses the potential of a compound to be a viable drug candidate.

Integration into Multidisciplinary Research Areas

The versatility of the 1,2,4-triazole scaffold allows for its application in a multitude of scientific fields beyond traditional organic synthesis. Future research on this compound is expected to be highly interdisciplinary.

Medicinal Chemistry: This remains the most prominent area. Derivatives are continuously being explored for a vast range of therapeutic applications, including as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant agents. mdpi.comnih.govrjptonline.orgmdpi.com The combination of the triazole ring with the mercapto group is a particularly well-studied pharmacophore in this regard. rjptonline.org

Agricultural Chemistry: Many commercial fungicides, such as mefentrifluconazole, are based on the 1,2,4-triazole structure. mdpi.com Future research could explore derivatives of this compound as novel fungicides, herbicides, or plant growth regulators. nih.gov

Materials Science: The nitrogen and sulfur atoms in the molecule make it an excellent ligand for coordinating with metal ions. This opens up possibilities for its use as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in catalysis, gas storage, and sensing. researchgate.net

The continued exploration of this compound and its analogues promises to yield not only a deeper fundamental understanding of its chemical properties but also to unlock its potential in creating novel and functional molecules for a wide array of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-formamido-3-mercapto-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of 5-mercapto-1,2,4-triazole derivatives typically involves acylation of thiosemicarbazide with acid chlorides in the presence of pyridine and N,N-dimethylformamide (DMF), followed by cyclization under reflux with ethanolic NaOH . For the formamido derivative, substitution at the 5-position can be achieved using formamide or formyl chloride under controlled pH and temperature. Optimizing stoichiometry (e.g., molar ratios of thiosemicarbazide to acylating agents) and reaction time is critical to minimize byproducts like disulfides .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is recommended .

Q. How can spectroscopic and analytical techniques confirm the structure of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks for -SH (2500–2600 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
  • 1H/13C NMR : Assign protons and carbons for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and formamido group (δ 8.1–8.3 ppm for NH and δ 165–170 ppm for carbonyl carbon) .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Methodology :

  • Antimicrobial Activity : Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Test against tyrosinase or monoamine oxidase (MAO) using spectrophotometric assays. For example, monitor L-DOPA oxidation for tyrosinase inhibition at λ = 475 nm .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and what molecular dynamics (MD) approaches validate these interactions?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., MAO-B or tyrosinase) to resolve binding modes.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate hydrogen bonding (e.g., formamido NH with catalytic residues) and hydrophobic interactions .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes .

Q. What computational methods predict the tautomeric stability and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate tautomer energies (e.g., 1H vs. 4H tautomers). The formamido group stabilizes the 1H tautomer due to resonance .
  • HOMO-LUMO Analysis : Evaluate electron density distribution to predict reactivity sites. The mercapto group (-SH) often acts as a nucleophile in redox reactions .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(N-N)) influencing stability .

Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables such as assay conditions (pH, temperature), compound purity (HPLC ≥95%), and cell line/pathogen strains .
  • SAR Studies : Systematically modify substituents (e.g., replacing formamido with acetyl) to isolate structural contributors to activity .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .

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